REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]([CH3:14])[C:12]#[N:13].[CH2:15]([Li])CCC.CI>O1CCCC1>[CH3:14][C:11]([C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)([CH3:15])[C:12]#[N:13]
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Name
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naphth-2-ylpropionitrile
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Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C#N)C
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Name
|
|
Quantity
|
18.75 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for twenty minutes at -78° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added in one portion
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Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated NH4Cl (35 ml)
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Type
|
TEMPERATURE
|
Details
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The reaction mixture was warmed to room temperature
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Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (200 ml)
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Type
|
EXTRACTION
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Details
|
extracted with diethyl ether (2×250 ml)
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Type
|
WASH
|
Details
|
The organic phase was washed with water (250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative high pressure liquid chromatography (SiO2 :hexane/dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C)C1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |